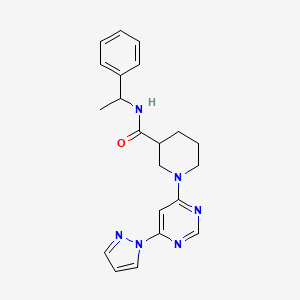
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. This compound is also known as JNJ-40411813, and it is a selective antagonist of the kappa opioid receptor.
作用机制
JNJ-40411813 works by selectively blocking the kappa opioid receptor. This receptor is involved in pain perception, and by blocking it, JNJ-40411813 may be able to reduce pain perception. Additionally, the kappa opioid receptor is also involved in other biological processes, such as stress response, addiction, and mood regulation. By blocking this receptor, JNJ-40411813 may also have potential applications in these areas.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have a high affinity for the kappa opioid receptor, which is primarily found in the central nervous system. By blocking this receptor, JNJ-40411813 may be able to reduce pain perception and have other effects on the central nervous system. Additionally, JNJ-40411813 has been shown to have a low affinity for other opioid receptors, which may reduce the risk of side effects associated with other opioid drugs.
实验室实验的优点和局限性
One advantage of using JNJ-40411813 in lab experiments is that it is a selective antagonist of the kappa opioid receptor. This means that it can be used to specifically target this receptor without affecting other opioid receptors. Additionally, JNJ-40411813 has a high affinity for the kappa opioid receptor, which may increase its effectiveness in lab experiments. One limitation of using JNJ-40411813 in lab experiments is that it may not be effective in all biological processes. Additionally, the synthesis of JNJ-40411813 may be complex and time-consuming, which may limit its use in some lab settings.
未来方向
There are several potential future directions for research involving JNJ-40411813. One area of research could focus on its potential applications as an analgesic. Additional studies could investigate its effectiveness in reducing pain perception in different types of pain, such as chronic pain or neuropathic pain. Another area of research could focus on its potential applications in other biological processes, such as stress response, addiction, and mood regulation. Additionally, future studies could investigate the safety and efficacy of JNJ-40411813 in clinical trials.
合成方法
The synthesis of JNJ-40411813 involves several steps, starting with the reaction of 6-bromo-1H-pyrazolo[3,4-d]pyrimidine with 4-aminopyridine to yield 6-(4-pyridyl)pyrazolo[3,4-d]pyrimidine. The next step involves the reaction of 6-(4-pyridyl)pyrazolo[3,4-d]pyrimidine with 1-(3-chloropropyl)piperidine to yield 6-(4-pyridyl)pyrazolo[3,4-d]pyrimidin-7-yl)-N-(3-chloropropyl)piperidine-1-carboxamide. The final step involves the reaction of 6-(4-pyridyl)pyrazolo[3,4-d]pyrimidin-7-yl)-N-(3-chloropropyl)piperidine-1-carboxamide with phenethylamine to yield 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide.
科学研究应用
JNJ-40411813 has been studied for its potential applications in various biological processes. One of the primary areas of research has been its potential use as an analgesic. Studies have shown that JNJ-40411813 has a high affinity for the kappa opioid receptor, which is involved in pain perception. By blocking this receptor, JNJ-40411813 may be able to reduce pain perception.
属性
IUPAC Name |
N-(1-phenylethyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-16(17-7-3-2-4-8-17)25-21(28)18-9-5-11-26(14-18)19-13-20(23-15-22-19)27-12-6-10-24-27/h2-4,6-8,10,12-13,15-16,18H,5,9,11,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSDKSDYYZGJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-N-[2-(5-chlorothiophen-2-yl)ethyl]-3-fluoropyridine-2-carboxamide](/img/structure/B2677282.png)
![1-allyl-4-(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2677283.png)
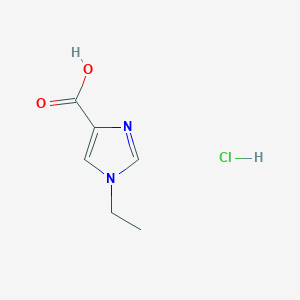
![N-(3,4-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2677289.png)
![N-(2-chlorobenzyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677291.png)
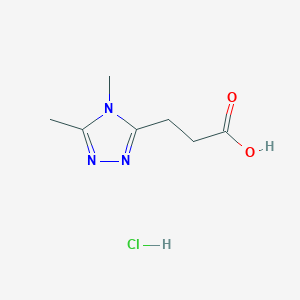
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2677293.png)

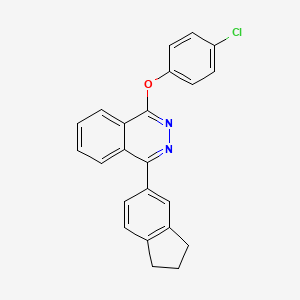
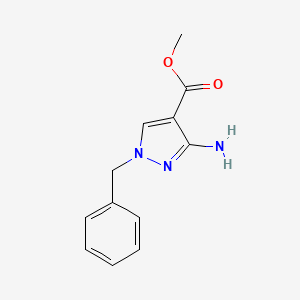
![4-(2-Methoxy-5-methylphenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2677300.png)


![Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2677305.png)